REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([CH2:5][NH2:6])[OH:4].[C:7](OC([O-])=O)([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].S(=O)(=O)(O)O>O1CCCC1.[Cl-].[Na+].O>[OH:4][CH2:3][CH2:5][NH:6][C:7](=[O:8])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11] |f:0.1,6.7.8|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.64 mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
tert-butyl dicarbonate
|
Quantity
|
358 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)[O-]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Type
|
CUSTOM
|
Details
|
stirred rapidly
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a 25° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for a total of 4 hours at which time analysis by TLC
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
had been consumed
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide an aqueous slurry
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled in an ice bath
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ethyl acetate (4×500 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed sequentially with water (3×500 mL) and brine (2×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a first lot of crude product
|
Type
|
EXTRACTION
|
Details
|
were extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide a second lot of crude product
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 263.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |